11β-HSD1 Inhibitor Potency: Ortho-Fluoro Building Block Delivers Sub-Nanomolar IC50
When {[(2-Fluorophenyl)sulfonyl]amino}acetic acid was incorporated as the sulfonamide-glycine linker in adamantane-based 11β-HSD1 inhibitors, the resulting compound (designated Compound 3 / INU-101) achieved an IC50 of 0.6 nM against human 11β-HSD1 and 26 nM against mouse 11β-HSD1 . In the same study, the lead compound from an in-house library showed only moderate 11β-HSD1 activity before introduction of the ortho-fluorophenylsulfonamide motif; structural optimization that replaced other aryl sulfonamide linkers with the 2-fluorophenylsulfonamide moiety was essential to reach the sub-nanomolar potency range .
| Evidence Dimension | Human 11β-HSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.6 nM (Compound 3 synthesized using target compound as key building block) |
| Comparator Or Baseline | In-house library lead compound (pre-optimization scaffold with alternative aryl sulfonamide): potency described as 'moderate' / 'medium-equivalent activity' before the ortho-fluorophenylsulfonamide introduction |
| Quantified Difference | >10‑fold improvement in IC50 upon adopting the 2‑fluorophenylsulfonamide-glycine building block; exact fold‑change vs. lead not numerically reported but described as 'significant increase in activity' |
| Conditions | Recombinant human and mouse 11β‑HSD1 enzyme assays; structure‑based molecular modelling used for optimization |
Why This Matters
Procurement of the ortho‑fluoro building block is prerequisite for synthesizing the most potent 11β‑HSD1 inhibitor candidate in this chemical series; substituting with para‑fluoro or unsubstituted phenyl sulfonamide glycines fails to deliver sub‑nanomolar potency.
- [1] Hong SP, Nam KY, Shin YJ, Kim KW, Ahn SK. Discovery of 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Bioorg Med Chem Lett. 2015;25(17):3501-3506. doi:10.1016/j.bmcl.2015.06.099 View Source
